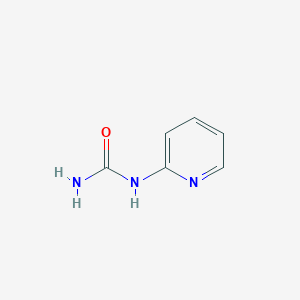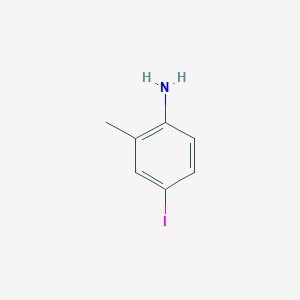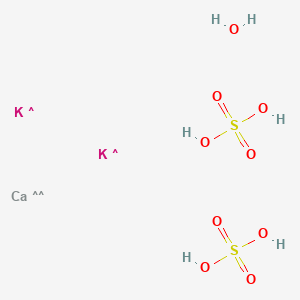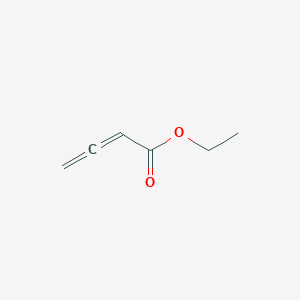
2,3-Butadiènoate d’éthyle
Vue d'ensemble
Description
Ethyl 2,3-butadienoate, also known as ethyl allenecarboxylate, is an α-allenic ester with the molecular formula C6H8O2. This compound is characterized by its unique structure, featuring a conjugated diene system and an ester functional group. It is a colorless to light yellow liquid with a boiling point of approximately 80°C at 60 mmHg .
Applications De Recherche Scientifique
Ethyl 2,3-butadienoate has diverse applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Mécanisme D'action
Target of Action
Ethyl 2,3-butadienoate is an α-allenic ester . The primary targets of this compound are N-tosylated imines . These imines play a crucial role in organic synthesis, serving as versatile intermediates in a variety of reactions .
Mode of Action
The compound interacts with its targets (N-tosylated imines) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) . This interaction results in the formation of azetidine derivatives or novel dihydropyridine derivatives .
Biochemical Pathways
The reaction of Ethyl 2,3-butadienoate with N-tosylated imines leads to the formation of azetidine derivatives or novel dihydropyridine derivatives
Result of Action
The result of the action of Ethyl 2,3-butadienoate is the formation of azetidine derivatives or novel dihydropyridine derivatives . These derivatives can have various molecular and cellular effects depending on their specific structures and the biochemical pathways they participate in.
Action Environment
The action, efficacy, and stability of Ethyl 2,3-butadienoate can be influenced by various environmental factors. For instance, the compound is known to form explosive mixtures with air at elevated temperatures . Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its stability and safety.
Analyse Biochimique
Biochemical Properties
It has been reported that Ethyl 2,3-butadienoate can react with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo [2.2.2]octane) or DMAP (4-dimethylaminopyridine) to form azetidine derivatives or novel dihydropyridine derivatives .
Molecular Mechanism
It is known that it can participate in reactions to form azetidine derivatives or novel dihydropyridine derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,3-butadienoate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, ethyl 2,3-butadienoate can be produced via the aldol condensation of ethyl 2,3-butadienoate with aldehydes. For instance, a typical procedure involves adding ethyl 2,3-butadienoate to a solution of butyl lithium in hexane at -92°C, followed by the addition of an aldehyde like heptanal. The mixture is then stirred and neutralized with hydrochloric acid before extracting the organic materials .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3-butadienoate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with phenylidenemalononitrile, catalyzed by bifunctional N-acyl aminophosphines.
Substitution Reactions: The compound reacts with N-tosylated imines in the presence of catalysts like DABCO or DMAP to form azetidine or dihydropyridine derivatives.
Common Reagents and Conditions:
Cycloaddition: Phenylidenemalononitrile, bifunctional N-acyl aminophosphines, room temperature.
Substitution: N-tosylated imines, DABCO or DMAP, room temperature.
Major Products:
Cycloaddition: Formation of dihydropyrans and spiranic heterocycles.
Substitution: Formation of azetidine and dihydropyridine derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-butadienoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2,3-butadienoate: Similar in structure but with a methyl group substitution, leading to different reactivity and product formation.
Methoxyallene: Another α-allenic ester with a methoxy group, used in similar cycloaddition reactions.
Cyclohexylallene: Features a cyclohexyl group, offering different steric and electronic properties.
Uniqueness: Ethyl 2,3-butadienoate is unique due to its specific reactivity in forming azetidine and dihydropyridine derivatives, which are valuable in synthetic organic chemistry and pharmaceutical research .
Propriétés
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUOACRAMLJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398955 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14369-81-4 | |
| Record name | Ethyl 2,3-butadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-Butadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl 2,3-butadienoate?
A1: Ethyl 2,3-butadienoate has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.
Q2: How does ethyl 2,3-butadienoate participate in phosphine-catalyzed reactions?
A2: Ethyl 2,3-butadienoate acts as an electrophile in phosphine-catalyzed reactions. For instance, it readily undergoes [3 + 2] cycloaddition with electron-deficient olefins like exo-methylenecycles in the presence of triphenylphosphine, leading to the formation of spirocycles. [, ]
Q3: What is unique about ethyl 2,3-butadienoate's reactivity in phosphine-catalyzed reactions with azomethine imines?
A3: Ethyl 2,3-butadienoate showcases remarkable versatility in its reactions with azomethine imines under phosphine catalysis. Depending on the allenoate structure, it can participate in [3+2], [3+3], [4+3], and even [3+2+3] annulations. This allows for the synthesis of a diverse range of dinitrogen-fused heterocycles, showcasing the broad utility of this allene in phosphine catalysis. []
Q4: Can you provide an example of an unexpected regioselectivity observed with ethyl 2,3-butadienoate in gold catalysis?
A4: In the presence of a gold(I) silyl complex like (Ph3P)Au-SiPh3, ethyl 2,3-butadienoate undergoes insertion with the terminal, non-activated C=C double bond instead of the expected internal one. This unusual selectivity stems from a subsequent isomerization involving a gold/silicon exchange process. []
Q5: How does the choice of Lewis base catalyst influence the reaction outcome with ethyl 2,3-butadienoate?
A5: The choice of Lewis base catalyst significantly influences the regio- and stereoselectivity of reactions involving ethyl 2,3-butadienoate. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes [4+2] cycloadditions with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones. In contrast, using tributylphosphine (Bu3P) as the catalyst favors [3+2] cycloadditions, producing cyclopenten-fused chromen-2-ones. []
Q6: How does ethyl 2,3-butadienoate react with aldehydes?
A6: Ethyl 2,3-butadienoate reacts with aldehydes in the presence of bases like DABCO to yield 3-hydroxy-2-vinylidenealkanoates. The reaction proceeds through an aldol condensation mechanism. [, ]
Q7: What is the role of butyllithium in reactions involving ethyl 2,3-butadienoate and aldehydes?
A7: Butyllithium can act as a base in reactions with ethyl 2,3-butadienoate and aldehydes. It promotes the formation of 3-hydroxy-2-vinylidenealkanoates at low temperatures and can be used in a one-pot synthesis of enyne compounds. []
Q8: Can ethyl 2,3-butadienoate be used in multicomponent reactions?
A8: Yes, ethyl 2,3-butadienoate participates in catalyst-free multicomponent cycloadditions with isocyanides and isatylidene malononitriles. This reaction affords spirocyclic oxindoles with high regioselectivity and can even be expanded to a four-component reaction by incorporating water, demonstrating its versatility in complex molecule synthesis. []
Q9: Are there palladium-catalyzed reactions utilizing ethyl 2,3-butadienoate?
A9: Yes, palladium catalysis enables a regioselective bisfunctionalization of ethyl 2,3-butadienoate. This three-component coupling with boronic acids and aldehydes yields α,β-unsaturated δ-lactones with high chemo-, regio-, and diastereoselectivity. []
Q10: How does the steric bulk of the ester group in allenoates affect the regioselectivity in phosphine-catalyzed [3+2] cycloadditions?
A10: Increasing the steric bulk of the ester group in allenoates significantly improves the regioselectivity of phosphine-catalyzed [3+2] cycloadditions with active exo-methylenecycles. For example, switching from ethyl 2,3-butadienoate to its tert-butyl ester enhances the reaction's regioselectivity, highlighting the importance of steric factors in these transformations. [, ]
Q11: How do structural modifications of flavonoids with ethyl 2,3-butadienoate affect their anticancer activity?
A11: Introducing ethyl 2,3-butadienoate to flavonoids via C(sp2)-O bond formation and alkenylation can significantly impact their anticancer properties. Specifically, substitutions at the 7-position of flavonoids enhance cytotoxicity in several cancer cell lines, suggesting a structure-activity relationship. []
Q12: What computational methods help understand the reaction mechanisms involving ethyl 2,3-butadienoate?
A12: Density Functional Theory (DFT) calculations provide valuable insights into the mechanisms of reactions involving ethyl 2,3-butadienoate. For example, DFT studies were employed to elucidate the regioselective nature of the [3+2] cyclization reaction between 2-arylidene-1,3-indandiones and ethyl 2,3-butadienoate catalyzed by triphenylphosphine. []
Q13: How does ruthenium(0) complex interact with ethyl 2,3-butadienoate in a stoichiometric reaction?
A13: In a stoichiometric reaction, a ruthenium(0) complex containing both a 1,3-diene and ethyl 2,3-butadienoate undergoes a selective C-C bond formation. This reaction highlights the ability of the ruthenium(0) complex to distinguish between different π planes and prostereogenic faces of the reacting molecules, showcasing its potential in stereoselective synthesis. []
Q14: Can ethyl 2,3-butadienoate be used in the synthesis of cyclobutylideneacetic esters?
A14: Yes, aluminum chloride promotes a [2+2] cycloaddition reaction between ethyl 2,3-butadienoate and olefins, providing a route to synthesize cyclobutylideneacetic esters. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


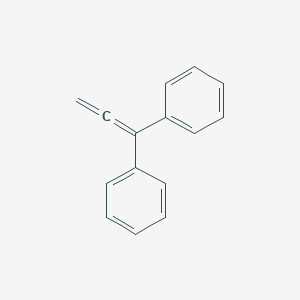



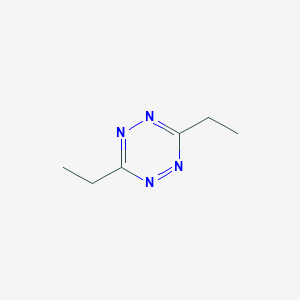

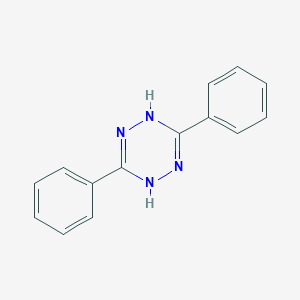

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)


